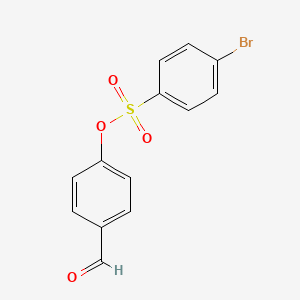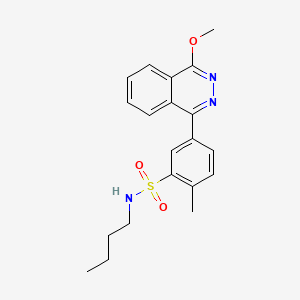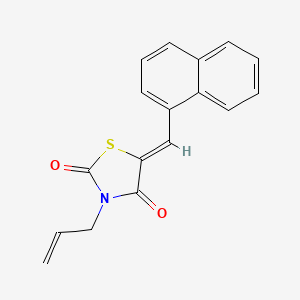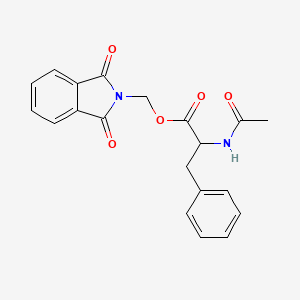
4-formylphenyl 4-bromobenzenesulfonate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar brominated compounds, like 2-fluoro-4-bromobiphenyl, often involves cross-coupling reactions or diazotization methods. These procedures highlight the challenges and innovations in the synthesis of brominated aromatic compounds, which could be adapted for synthesizing 4-formylphenyl 4-bromobenzenesulfonate (Qiu et al., 2009).
Molecular Structure Analysis
Studies on structurally related compounds, such as 4-bromobenzamide, have utilized synthon modularity to understand halogen...halogen interactions and crystal packing, which are crucial for predicting the behavior of 4-formylphenyl 4-bromobenzenesulfonate in various conditions (Tothadi et al., 2013).
Chemical Reactions and Properties
The reactivity of diazonium salts, which can be analogs or precursors in reactions involving 4-formylphenyl 4-bromobenzenesulfonate, offers insights into potential chemical reactions and synthesis pathways. These salts are employed in various organic synthesis reactions due to their stability and reactivity under different conditions (Kassanova et al., 2022).
Applications De Recherche Scientifique
Supramolecular Architecture and Noncovalent Interactions
4-Formylphenyl 4-bromobenzenesulfonate plays a crucial role in the study of noncovalent interactions within supramolecular architectures. Research has shown that halogen-bonding interactions are significant in rationalizing the solid-state crystal structures of compounds like 4-formylphenyl 4-bromobenzenesulfonate. These interactions, including O...X (X = Cl and Br) and type I X...X halogen-bonding, have been analyzed using density functional theory (DFT) calculations and molecular electrostatic potential (MEP) surfaces. This highlights the stabilizing nature of these interactions and their importance in the formation of supramolecular structures (Andleeb et al., 2018).
Palladium-Catalyzed Cross-Coupling Reactions
The compound is also utilized in palladium-catalyzed cross-coupling reactions. These reactions are crucial in synthesizing a variety of neopentyl biphenylsulfonates. The bromo-variants of benzenesulfonates, including 4-bromobenzenesulfonates, have been found to undergo these coupling reactions more efficiently compared to other variants, demonstrating the unique reactivity and usefulness of 4-formylphenyl 4-bromobenzenesulfonate in organic synthesis (Cho et al., 2003).
Block Copolymer Synthesis
In the field of polymer chemistry, 4-formylphenyl 4-bromobenzenesulfonate has been used to create functionalized alkoxyamine initiators for the synthesis of block copolymers. Its ability to be transformed into 4-formylphenylalkoxyamine and subsequently into 4-(hydroxymethyl)phenylalkoxyamine highlights its versatility in polymer synthesis, leading to the development of well-controlled block copolymers (Miura et al., 1999).
Nickel-Catalyzed Cross-Coupling Reactions
Similar to palladium-catalyzed reactions, 4-formylphenyl 4-bromobenzenesulfonate is also significant in nickel-catalyzed cross-coupling reactions. These reactions are pivotal for preparing unsymmetrical terphenyl derivatives, with bromobenzenesulfonates showing a higher reactivity rate than benzenesulfonates. This provides a versatile method for thepreparation of complex organic structures like unsymmetrical terphenyls, enhancing the scope of organic synthesis (Cho et al., 2004).
Supramolecular Assemblies
The compound is also instrumental in the formation of supramolecular assemblies. For instance, its involvement in the synthesis of hexakis(4-bromophenyl)benzene, a precursor in the construction of nanometer-size macromolecules and supramolecular structures, underscores its utility in materials science and nanotechnology. These assemblies have potential applications in electronic devices and other advanced materials (Rathore & Burns, 2005).
Synthesis of Unsymmetrical Trans-Stilbenes
Furthermore, 4-formylphenyl 4-bromobenzenesulfonate is used in the synthesis of unsymmetrical trans-stilbenes. The nickel-catalyzed reactions it undergoes make it possible to construct complex and highly conjugated hydrocarbons. This method is seen as a straightforward and effective route for synthesizing various unsymmetrical stilbenes, which are important in many chemical applications (Cho & Park, 2007).
Enzyme Inhibition Studies
In biochemical research, derivatives of 4-formylphenyl 4-bromobenzenesulfonate have been synthesized and evaluated for enzyme inhibition potential. These studies are significant in understanding the biological activities of various compounds and in the development of therapeutic agents (Riaz, 2020).
Propriétés
IUPAC Name |
(4-formylphenyl) 4-bromobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO4S/c14-11-3-7-13(8-4-11)19(16,17)18-12-5-1-10(9-15)2-6-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWCOGRRAOMWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formylphenyl 4-bromobenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]butanamide](/img/structure/B4021157.png)
![N-mesityl-2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}propanamide](/img/structure/B4021164.png)
![3-{[(3-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4021169.png)

![2-bromo-N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4021181.png)
![1-allyl-2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4021187.png)
![3-[(4-chlorophenyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4021198.png)

![N-[2-(2-methoxypyridin-3-yl)-4-methylphenyl]propanamide](/img/structure/B4021221.png)
![N-benzyl-2-{[2-(benzylthio)propanoyl]amino}benzamide](/img/structure/B4021232.png)
![N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine](/img/structure/B4021249.png)


![2-(3-allyl-4-hydroxy-5-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4021261.png)